[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its role or function if it’s a known compound in the field of biology or medicine.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity.Safety And Hazards
This includes understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements in synthesis or handling.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLCQNNAGTQY-LASHMREHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside |
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